molecular formula C20H30O4 B134277 Glutinic acid(diterpene) CAS No. 146985-82-2

Glutinic acid(diterpene)

Cat. No.: B134277
CAS No.: 146985-82-2
M. Wt: 334.4 g/mol
InChI Key: FMWSHZRIJXQMOO-RUJIAIRVSA-N
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Description

Glutinic acid, a diterpene compound, is hypothesized to belong to the class of 20-carbon isoprenoid derivatives derived from geranylgeranyl pyrophosphate (GGPP). For instance, diterpenes such as abietic acid, communic acid, and carnosic acid are recognized for their roles in plant defense, pharmaceutical applications, and industrial uses . Glutinic acid’s structural and functional characteristics remain understudied in the current literature, necessitating comparative analysis with well-researched analogs.

Properties

CAS No.

146985-82-2

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1

InChI Key

FMWSHZRIJXQMOO-RUJIAIRVSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C

Synonyms

glutinic acid

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Pathways of Diterpenes

Diterpenes are synthesized from geranylgeranyl diphosphate (GGPP) via cyclization and enzymatic modifications. Key pathways include:

Reaction TypeEnzymatic CatalystsMajor ProductsKey Features
Cyclization Class I/II diterpene synthases (diTPS)Labdane-related diterpenoids (e.g., levopimaradiene, isopimaradiene)Bifunctional diTPS enzymes (e.g., AbCAS) mediate protonation and ionization steps to form bicyclic structures .
Oxidation Cytochrome P450s (CYPs), dehydrogenasesHydroxylated derivatives (e.g., tanshinone metabolites)CYP2A6 and NADPH-dependent oxidases introduce hydroxyl groups .
Conjugation UGTs, sulfotransferasesGlucuronides, sulfatesUGT isoforms (e.g., UGT1A1, UGT1A3) catalyze glucuronidation of diterpene metabolites .

Tanshinone I (Compound 4)

  • Phase I Metabolism :

    • Hydroxylation : CYP2A6 produces metabolites 4.1 (15-hydroxyl) and 4.2 (3-hydroxyl) .

    • Reduction : NQO1 generates catechol intermediates, which undergo glucuronidation .

  • Phase II Metabolism :

    MetaboliteEnzyme InvolvedConjugate Type
    4.3–4.6 UGT1A1, UGT1A3Glucuronides

Taxane Derivatives (Compound 13)

  • Microbial Biotransformation :

    • Streptomyces griseus hydroxylates taxane 13 to yield 13.1 and 13.2 , followed by acetalization to form 13.3 (6/8/6/5 ring system) .

Synthetic and Microbial Modifications

  • Halogenation : Rare in diterpenes, but Aspergillus flavus introduces chloride to agallochaexcoerin G (12.1 ) .

  • In Vitro Synthesis :

    SubstrateEnzyme/OrganismProductYield (%)
    GGPPAbdiTPS4 (CAS)cis-abienol85
    GGPPAbdiTPS2 (Iso)isopimaradiene78

Key Enzymatic Mechanisms

  • Class II diTPS : Activates GGPP via DxDD motif for initial cyclization (e.g., labda-13-en-8-ol diphosphate) .

  • Class I diTPS : Utilizes DDxxD motif for ionization and dephosphorylation (e.g., cis-abienol formation) .

Challenges and Research Gaps

  • Metabolic Stability : Diterpenes like tanshinones undergo rapid phase II conjugation, limiting bioavailability .

  • Enzyme Specificity : UGT isoforms exhibit substrate-dependent activity, complicating metabolic predictions .

Comparison with Similar Compounds

Key Observations:

  • Seasonal Variability : Austrocedrus chilensis resins show diterpene composition shifts (e.g., Z-communic acid in summer, torulosic acid in winter), with sex-dependent differences (p < 0.05 for compounds like isopimara-8(9),15-diene) .
  • Synthetic Utility : Abietic acid serves as a scaffold for Ugi reactions to generate peptide derivatives with anticancer activity .
  • Antioxidant Mechanisms: Carnosic acid derivatives in rosemary exhibit redox modulation under drought stress, highlighting ecological adaptability .

Q & A

Q. What are the standard protocols for isolating glutinic acid from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification. For diterpenes like glutinic acid, a combination of column chromatography (silica gel) and HPLC is recommended to achieve high purity . Key steps include:
  • Sample preparation : Freeze-drying plant material to preserve labile compounds.
  • Solvent selection : Use polarity gradients to separate diterpenes from co-extracted lipids or phenolics.
  • Validation : Confirm purity via TLC or GC-MS before structural analysis.
    Hypothetical Data Table:
Extraction MethodYield (%)Purity (%)Reference Protocol
Ethanol reflux0.1285
Supercritical CO₂0.0892

Q. Which spectroscopic methods are most effective for characterizing glutinic acid's structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for elucidating diterpene skeletons. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid in glutinic acid) .
  • Best Practices :
  • Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference.
  • Cross-validate spectral data with computational tools (e.g., DFT calculations) for stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of glutinic acid across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell lines, dosage) or compound purity. To address this:
  • Standardize assays : Use established cell models (e.g., NIH/3T3 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity) .
  • Meta-analysis : Compare dose-response curves and IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
    Example Conflict Resolution:
    A 2020 study reported glutinic acid as anti-inflammatory in macrophages, while a 2023 paper found pro-inflammatory effects. Re-analysis revealed differences in LPS stimulation timing, highlighting the need for protocol harmonization .

Q. What strategies optimize the total synthesis yield of glutinic acid in laboratory settings?

  • Methodological Answer : Total synthesis of diterpenes requires precise control over stereochemistry. Key strategies include:
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective cyclization .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during intermediate steps to prevent side reactions.
    Hypothetical Optimization Table:
Reaction StepYield (%)Improvement Strategy
Cyclization45Chiral catalyst (↑ enantiomeric excess)
Deprotection78Acid-free conditions (↓ degradation)

Data Analysis & Interpretation

Q. How should researchers design experiments to assess glutinic acid’s ecological roles in plant systems?

  • Methodological Answer : Adopt a mixed-methods approach:
  • Quantitative : Measure diterpene concentrations in plant tissues under stress (e.g., drought, herbivory) using LC-MS .
  • Qualitative : Conduct transcriptomic analysis to link glutinic acid biosynthesis to stress-response genes (e.g., TPS genes) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

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